
(R)-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine is a chiral amine compound with a unique structure that includes an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of a suitable ketone precursor.
Chiral Resolution: The chiral center can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of ®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the isoxazole ring.
Reduction: Reduction reactions can target the isoxazole ring or the amino group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with altered ring structures or amino group modifications.
Substitution: Substituted amines with various functional groups attached to the nitrogen atom.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biochemical Probes: Used in the study of biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Therapeutic Applications:
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of ®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(S)-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine: The enantiomer of the compound with different chiral properties.
2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine: The racemic mixture of both enantiomers.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
®-2-Methyl-1-(3-methylisoxazol-5-yl)propan-1-amine is unique due to its specific chiral configuration, which can lead to different biological activities and properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research and potential therapeutic applications.
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
(1R)-2-methyl-1-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C8H14N2O/c1-5(2)8(9)7-4-6(3)10-11-7/h4-5,8H,9H2,1-3H3/t8-/m1/s1 |
InChI 键 |
OZQOHEMUZMPAKH-MRVPVSSYSA-N |
手性 SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)N |
规范 SMILES |
CC1=NOC(=C1)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


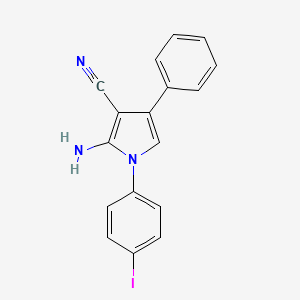
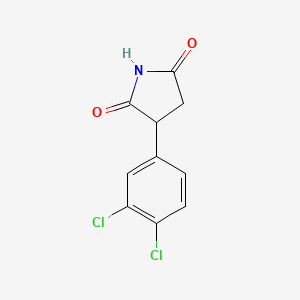

![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
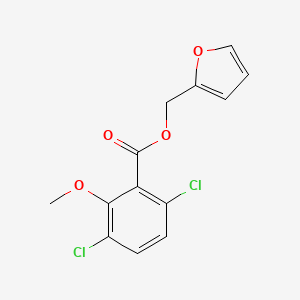
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)


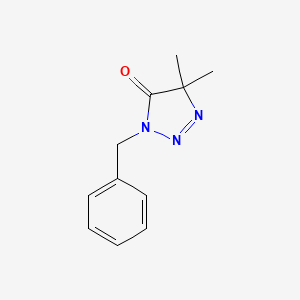
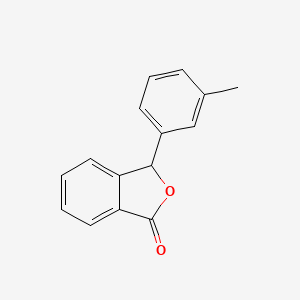

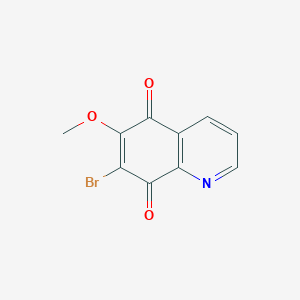
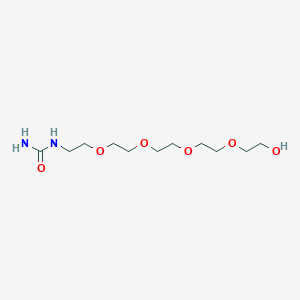
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)
